molecular formula C28H44Cl2N4S4 B13750402 2,2'-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride CAS No. 40284-25-1

2,2'-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride

Cat. No.: B13750402
CAS No.: 40284-25-1
M. Wt: 635.8 g/mol
InChI Key: PGHIRTGWEUBCPY-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride: is a complex organic compound with the molecular formula C28H44Cl2N4S4 and a molecular weight of 635.8418 g/mol . This compound is characterized by the presence of multiple sulfur atoms and a tert-butylthio group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride typically involves the following steps:

    Formation of the Acetamidine Group: The initial step involves the reaction of an appropriate amine with acetic anhydride to form the acetamidine group.

    Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Dithiobis Linkage: The dithiobis linkage is formed by the reaction of two thiol groups in the presence of an oxidizing agent.

    Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced through a substitution reaction with tert-butylthiol.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The tert-butylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of protein structures and functions due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride involves the formation of disulfide bonds with target molecules. This interaction can lead to the stabilization or modification of the target molecule’s structure and function. The compound’s molecular targets include:

    Proteins: Forms disulfide bonds with cysteine residues, affecting protein folding and stability.

    Enzymes: Modulates enzyme activity by forming disulfide bonds with active site cysteines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride is unique due to its combination of tert-butylthio and phenethylacetamidine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable disulfide bonds makes it particularly valuable in biochemical and medicinal research.

Properties

CAS No.

40284-25-1

Molecular Formula

C28H44Cl2N4S4

Molecular Weight

635.8 g/mol

IUPAC Name

[1-amino-2-[[2-amino-2-[2-(4-tert-butylsulfanylphenyl)ethylazaniumylidene]ethyl]disulfanyl]ethylidene]-[2-(4-tert-butylsulfanylphenyl)ethyl]azanium;dichloride

InChI

InChI=1S/C28H42N4S4.2ClH/c1-27(2,3)35-23-11-7-21(8-12-23)15-17-31-25(29)19-33-34-20-26(30)32-18-16-22-9-13-24(14-10-22)36-28(4,5)6;;/h7-14H,15-20H2,1-6H3,(H2,29,31)(H2,30,32);2*1H

InChI Key

PGHIRTGWEUBCPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)CC[NH+]=C(CSSCC(=[NH+]CCC2=CC=C(C=C2)SC(C)(C)C)N)N.[Cl-].[Cl-]

Origin of Product

United States

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